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Compound of Interest

Compound Name: CT-721

Cat. No.: B12430244 Get Quote

An In-depth Analysis of a Novel Bcr-Abl Kinase
Inhibitor for Chronic Myeloid Leukemia
CT-721 is a potent, time-dependent, ATP-competitive inhibitor of the Bcr-Abl kinase, including

the T315I mutant, a common source of resistance to first-line treatments for Chronic Myeloid

Leukemia (CML).[1][2][3] Developed through computational modeling and Structure-Activity

Relationship (SAR) analysis, this imidazopyridazine-based compound has demonstrated

significant in vitro and in vivo efficacy, positioning it as a promising candidate for further

development in the treatment of CML.[1]

Core Mechanism of Action
CT-721 functions as a potent inhibitor of both wild-type and T315I mutant Bcr-Abl kinases.[1] Its

mechanism is characterized by time-dependent inhibition, where its inhibitory potency

increases with the pre-incubation time with the kinase.[1] This suggests a strong and stable

binding to the target enzyme. By competitively binding to the ATP-binding site of the Bcr-Abl

kinase, CT-721 effectively blocks its downstream signaling pathways, which are crucial for the

proliferation and survival of CML cells.[1][4]

Quantitative Analysis of In Vitro Efficacy
The inhibitory activity of CT-721 has been quantified across various cell lines and kinase

assays, demonstrating its potency and selectivity.
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Assay Type Target Cell Line IC50 Value Notes

Kinase Inhibition Wild-type Bcr-Abl - 21.3 ± 1.1 nM -

Kinase Inhibition
T315I mutant

Bcr-Abl
- 65.0 ± 6.2 nM -

Time-dependent

Kinase Inhibition
Abl Kinase -

12.1 nM (0 hr

pre-incubation)

IC50 decreased

9-fold after 2

hours.

Time-dependent

Kinase Inhibition
Abl Kinase -

1.3 nM (2 hr pre-

incubation)

IC50 decreased

9-fold after 2

hours.

Cell Proliferation

CML Cells

(Philadelphia

chromosome

positive)

K562 ~1 nM -

Cell Proliferation

CML Cells

(Philadelphia

chromosome

positive)

KU812 ~1 nM -

Cell Proliferation
Ba/F3 stable cell

line

Ba/F3-Bcr-

AblWT
Potent Inhibition -

Cell Proliferation
Ba/F3 stable cell

line

Ba/F3-Bcr-

AblT315I
Potent Inhibition -

Signaling Pathway Inhibition
CT-721 effectively suppresses the phosphorylation of Bcr-Abl and its downstream signaling

proteins. This disruption of key cellular pathways leads to the induction of apoptosis and cell

cycle arrest in leukemia cells.
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CT-721 Mechanism of Action

CT-721

Bcr-Abl Kinase (WT & T315I)

Inhibits

Apoptosis

Induces

Cell Cycle Arrest (G0/G1)

Induces

Phosphorylation

Prevents

Crkl Phosphorylation

Blocks

Downstream Signaling

Inhibits

Cell Proliferation

Click to download full resolution via product page

Figure 1: CT-721 inhibits Bcr-Abl, blocking downstream signaling and inducing apoptosis.

Cellular Effects: Apoptosis and Cell Cycle Arrest
Treatment of CML cell lines with CT-721 leads to a dose-dependent increase in apoptosis.[1]

Furthermore, the compound induces a pronounced G0/G1 phase cell cycle arrest, effectively

halting the proliferation of leukemia cells.[1]
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Experimental Workflow: Cell Cycle Analysis
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Figure 2: Workflow for assessing the effect of CT-721 on the cell cycle of K562 cells.

In Vivo Efficacy and Pharmacokinetics
In xenograft models using K562 and KU812 cell lines, CT-721 demonstrated efficacious

inhibition of tumor growth.[1] Pharmacokinetic studies in rats revealed a favorable profile, with

slow metabolism and better oral exposure compared to Ponatinib.[4] Importantly, in vivo

pharmacodynamic studies showed a clear correlation between the concentration of CT-721 in

tumor tissues and the inhibition of Bcr-Abl and ERK phosphorylation, confirming its

mechanism-based anti-tumor activity.[1]

Experimental Protocols
In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of CT-721 against wild-type and T315I mutant Bcr-

Abl kinases.
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Methodology: A biochemical assay was performed to measure the kinase activity in the

presence of varying concentrations of CT-721. For time-dependent inhibition studies, the

kinase was pre-incubated with CT-721 for specified durations (e.g., two hours) before

initiating the kinase reaction.[1]

Cell Proliferation Assay
Objective: To evaluate the inhibitory effect of CT-721 on the growth of various leukemia and

solid tumor cell lines.

Methodology: Cell lines, including K562 and KU812, were treated with different

concentrations of CT-721. Cell viability was assessed after a defined period to determine the

IC50 values.[1]

Western Blot Analysis for Signaling Pathway Inhibition
Objective: To investigate the effect of CT-721 on the phosphorylation of Bcr-Abl and its

downstream targets.

Methodology: K562 and KU812 cells were treated with CT-721 for a specified time (e.g., 1

hour). Cell lysates were then subjected to SDS-PAGE and western blotting using antibodies

specific for phosphorylated and total Bcr-Abl and Crkl.[1]

Apoptosis Assay
Objective: To assess the induction of apoptosis by CT-721 in leukemia cells.

Methodology: K562 and Ba/F3-Bcr-Abl cells were treated with CT-721 for 24 hours.

Apoptosis was quantified by flow cytometry, distinguishing between early and late-phase

apoptosis.[1]

Cell Cycle Analysis
Objective: To determine the effect of CT-721 on cell cycle progression.

Methodology: K562 cells were exposed to CT-721 for 24 hours. The distribution of cells in

different phases of the cell cycle (G0/G1, S, and G2/M) was analyzed by flow cytometry.[1]
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In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of CT-721 in a living organism.

Methodology: Xenograft models were established by implanting K562 or KU812 cells into

mice. The mice were then treated with CT-721, and tumor growth was monitored over time.

[1]

Chemical Properties
Property Value

CAS Number 1388710-60-8

Molecular Formula C30H29ClN6O

Molar Mass 525.04 g/mol

Chemical Structure Imidazopyridazine-based compound

Special Features
Contains an Alkyne group, making it a click

chemistry reagent.

Source:[2][5][6]

Conclusion
CT-721 is a highly potent and selective Bcr-Abl kinase inhibitor with a compelling preclinical

profile. Its ability to overcome T315I mutant-mediated resistance, combined with its favorable

pharmacokinetic properties, underscores its potential as a valuable therapeutic agent for the

treatment of Chronic Myeloid Leukemia. Further clinical investigation is warranted to fully

elucidate its safety and efficacy in patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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